What is the structure of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide?
What is the structure of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide?
An In-Depth Technical Guide to the Structure of 4-(2-Bromoethyl)-4H-1,2,4-triazole Hydrobromide
Executive Summary
This technical guide provides a comprehensive analysis of the molecular structure of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide (CAS No: 1417360-85-0). The document elucidates the key architectural features of the molecule, including the aromatic 4H-1,2,4-triazole core, the reactive 2-bromoethyl substituent, and the ionic nature of the hydrobromide salt. A plausible synthetic pathway is detailed, supported by a workflow diagram and a discussion of standard spectroscopic methods for structural confirmation. This guide is intended for researchers, chemists, and drug development professionals who may utilize this compound as a versatile building block in the synthesis of more complex chemical entities, particularly within medicinal chemistry and materials science.
Molecular Identity and Physicochemical Properties
4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide is a chemical intermediate whose structure is defined by a specific arrangement of a heterocyclic core and a functionalized alkyl chain, stabilized as a salt. Its precise identification is critical for its application in reproducible synthetic protocols.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1417360-85-0 | [1][2] |
| IUPAC Name | 4-(2-bromoethyl)-4H-1,2,4-triazol-1-ium bromide | N/A |
| Molecular Formula | C₄H₇Br₂N₃ | [1][3] |
| Molecular Weight | 256.93 g/mol | [1][3] |
| SMILES String | BrCCN1C=NN=C1.Br |
| InChI Key | NONIPWLLQMFDAU-UHFFFAOYSA-N | |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid | [3] |
| Storage Class | 11 (Combustible Solids) | |
Core Molecular Structure
The structure of this compound is best understood by dissecting its three primary components: the heterocyclic triazole ring, the N4-linked bromoethyl side chain, and the hydrobromide counter-ion.
The 4H-1,2,4-Triazole Core
The 1,2,4-triazole ring is a five-membered heterocycle containing two carbon and three nitrogen atoms. It is an aromatic system, with 6π electrons delocalized across the ring, which imparts significant stability.[4][5] The designation "4H" indicates that in its unsubstituted form, a hydrogen atom is attached to the nitrogen at position 4. In the title compound, this position is occupied by the ethyl substituent. The nitrogen atoms in the ring are sp² hybridized and possess lone pairs of electrons, making the ring basic.[4] This basicity is fundamental to its ability to form a stable salt with hydrobromic acid.
The 4-(2-Bromoethyl) Substituent
Attached to the N4 position of the triazole ring is a 2-bromoethyl group (-CH₂CH₂Br). This substituent is crucial for the compound's utility as a synthetic intermediate.
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Ethyl Linker : The two-carbon chain provides spatial separation between the triazole core and the reactive bromine atom.
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Terminal Bromine : Bromine is an excellent leaving group, making the terminal carbon atom highly susceptible to nucleophilic attack. This functionality allows the compound to act as an electrophile, enabling the covalent attachment of the triazole-ethyl moiety to a wide range of nucleophiles (e.g., amines, thiols, carbanions).
The Hydrobromide Salt Form
The compound exists as a hydrobromide salt. This indicates that one of the nitrogen atoms of the triazole ring has been protonated by hydrobromic acid (HBr). The most likely site of protonation is N1 or N2, which increases the overall electron deficiency of the aromatic ring. The resulting positively charged triazolium cation forms an ionic bond with the negatively charged bromide anion (Br⁻). This salt form typically enhances the compound's crystallinity, stability, and solubility in polar protic solvents compared to its free base form.
Overall Molecular Geometry
The combination of these components results in the structure of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide.
Caption: 2D structure of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide.
Synthesis and Structural Elucidation
While specific literature detailing the synthesis of this exact compound is sparse, a robust synthetic strategy can be designed based on established methods for the N-alkylation of 1,2,4-triazoles.[6][7]
Proposed Synthetic Strategy
The most direct route involves the N-alkylation of unsubstituted 1,2,4-triazole with an excess of 1,2-dibromoethane, followed by isolation of the desired N4-substituted product and salt formation.
Experimental Protocol:
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Alkylation: To a solution of 1,2,4-triazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) to deprotonate the triazole.
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Add 1,2-dibromoethane (3.0-5.0 eq) to the suspension. Using an excess of the dibromoalkane favors mono-alkylation and minimizes the formation of bis-triazole products.
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Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The alkylation of 1,2,4-triazole can yield both N1 and N4 substituted isomers, which may require chromatographic separation.[4]
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Work-up: Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
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Salt Formation: Dissolve the purified 4-(2-bromoethyl)-4H-1,2,4-triazole free base in a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrobromic acid (HBr, ~48% in water or HBr in acetic acid) dropwise until precipitation is complete.
-
Isolation: Collect the resulting solid precipitate by filtration, wash with a cold non-polar solvent (e.g., ether), and dry under vacuum to yield the final hydrobromide salt.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Spectroscopic Characterization (Predicted)
Confirmation of the final structure relies on a combination of standard spectroscopic techniques.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Nucleus | Predicted Shift (ppm) | Multiplicity | Assignment & Justification |
|---|---|---|---|
| ¹H | ~9.2 | Singlet | CH proton on the triazolium ring. Downfield due to aromaticity and positive charge. |
| ¹H | ~8.7 | Singlet | CH proton on the triazolium ring. Distinct from the other C-H due to the asymmetric environment. |
| ¹H | ~4.7 | Triplet | N-CH₂ -CH₂-Br. Adjacent to the electron-withdrawing triazolium ring. |
| ¹H | ~3.9 | Triplet | N-CH₂-CH₂ -Br. Adjacent to the electronegative bromine atom. |
| ¹³C | ~145 | N/A | C -H carbons of the triazolium ring. |
| ¹³C | ~48 | N/A | C H₂ attached to the triazolium nitrogen. |
| ¹³C | ~29 | N/A | C H₂ attached to the bromine. |
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Infrared (IR) Spectroscopy: Expected characteristic peaks would include C-H stretches from the aromatic ring and alkyl chain (~3100-2900 cm⁻¹), C=N and N-N ring stretching vibrations (~1600-1400 cm⁻¹), and a C-Br stretch (~600-500 cm⁻¹). A broad absorption in the 3400-2500 cm⁻¹ region would be indicative of the N⁺-H stretch from the triazolium cation.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum of the free base (C₄H₆BrN₃) would show a characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with peaks for the molecular ion [M]⁺ and [M+2]⁺.
Reactivity and Potential Applications
The primary utility of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide is as a bifunctional building block.
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Electrophilic Site: The bromoethyl group serves as a potent electrophile for introducing the "triazole-ethyl" fragment into various molecular scaffolds.
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Triazole Core: The triazole ring itself is a valuable pharmacophore found in numerous clinically approved drugs, known for its metabolic stability and ability to engage in hydrogen bonding.[8][9] It is prevalent in antifungal agents (e.g., fluconazole) and other therapeutic classes.[5]
This reagent is therefore well-suited for applications in:
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Medicinal Chemistry: Synthesis of novel drug candidates by linking the triazole moiety to other pharmacophores.
-
Materials Science: Development of new polymers or functional materials where the triazole can act as a coordinating ligand or a structural unit.[6]
References
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PubMed Central. Available at: [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]
-
General procedure for the synthesis of 1,2,4-triazole derivatives. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Semantic Scholar. Available at: [Link]
-
Synthesis of the 4-alkyl-4H-1,2,4-triazole precursors. ResearchGate. Available at: [Link]
-
Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
4H-1,2,4-Triazole, 3-bromo-4-methyl-. PubChem. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Available at: [Link]
-
Cefaclor - 53994-73-3. Discovery Fine Chemicals. Available at: [Link]
-
1-(2-Bromoethyl)-1H-1,2,4-triazole. PubChem. Available at: [Link]
-
Synthesis of 1,2,4 triazole compounds. ISRES Publishing. Available at: [Link]
-
1,2,4-Triazole. Wikipedia. Available at: [Link]
-
Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI. Available at: [Link]
-
Cefaclor CAS 53994-73-3 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. Available at: [Link]
-
A Comprehensive review on 1, 2,4 Triazole. International Journal of Scientific Research in Science and Technology. Available at: [Link]
-
1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
Sources
- 1. 1417360-85-0|4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide|BLD Pharm [bldpharm.com]
- 2. 1417360-85-0 Cas No. | 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide | Matrix Scientific [matrixscientific.com]
- 3. 4-(2-bromoethyl)-4H-1,2,4-triazole hydrobromide CAS#: 1417360-85-0 [chemicalbook.com]
- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. ijprajournal.com [ijprajournal.com]
